molecular formula C10H12N2O6S B14178234 N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine CAS No. 874157-16-1

N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine

Cat. No.: B14178234
CAS No.: 874157-16-1
M. Wt: 288.28 g/mol
InChI Key: HJWXAOTUWXBBQA-SSDOTTSWSA-N
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Description

N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a methanesulfonyl moiety, which is further linked to the D-alanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine typically involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with D-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methanesulfonyl chloride
  • Methanesulfonyl chloride
  • (4-Cyanophenyl)methanesulfonyl chloride

Uniqueness

N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group attached to an amino acid. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the D-alanine moiety also adds to its uniqueness, as it can interact with biological systems in specific ways.

Properties

CAS No.

874157-16-1

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

(2R)-2-[(4-nitrophenyl)methylsulfonylamino]propanoic acid

InChI

InChI=1S/C10H12N2O6S/c1-7(10(13)14)11-19(17,18)6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

HJWXAOTUWXBBQA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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